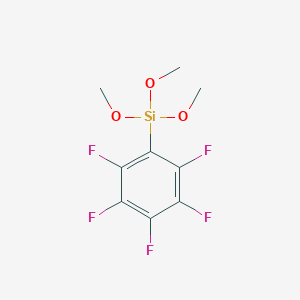

Trimethoxy(pentafluorophenyl)silane

Vue d'ensemble

Description

Trimethoxy(pentafluorophenyl)silane, also known as Silane, trimethoxy (pentafluorophenyl)- (9CI), is a chemical compound with the molecular formula C9H9F5O3Si . It is used as a precursor in the synthesis of macroporous gels for separation of oil and water .

Synthesis Analysis

Trimethoxy(pentafluorophenyl)silane is commonly used in the synthesis of a variety of silsesquioxane-based polymers . It is also a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of Trimethoxy(pentafluorophenyl)silane can be represented by the molecular formula C9H9F5O3Si . The exact mass of the molecule is 288.02411149 g/mol .

Chemical Reactions Analysis

Trimethoxy(pentafluorophenyl)silane is involved in various chemical reactions. For instance, it is used in the synthesis of macroporous gels for separation of oil and water . It is also reactive in Pd-catalyzed cross-coupling reactions .

Physical And Chemical Properties Analysis

Trimethoxy(pentafluorophenyl)silane has a boiling point of 184.5°C at 760mmHg . It has a molecular weight of 288.24 g/mol . The compound is a clear liquid .

Applications De Recherche Scientifique

Silane Coupling Agent

Scientific Field: Polymer Science and Engineering

Application Summary

Trimethoxy(pentafluorophenyl)silane is used as a silane coupling agent in the field of polymer science and engineering. It plays a crucial role in enhancing interfacial adhesive strength, water treatment, polymer composites, and coatings .

Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .

Results or Outcomes: The use of silane coupling agents like Trimethoxy(pentafluorophenyl)silane results in improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Hydrolysis Kinetics Study

Scientific Field: Physical Chemistry

Application Summary

Trimethoxy(pentafluorophenyl)silane is used in the study of hydrolysis kinetics of methoxysilane coupling agents (MSCA). The study involves the use of Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .

Methods of Application: The hydrolysis reactions of Trimethoxy(pentafluorophenyl)silane and other silanes were studied in a HCl-catalyzed EtOH system . The FTNIR spectroscopy and PLS model were used to accurately track the fast-changing water concentration in real-time .

Results or Outcomes: The study found that the hydrolysis reactions were second-order reactions, and both temperature and acidity could promote the hydrolysis reactions . The rate constant of the PTMS was sensitive to the temperature .

Safety And Hazards

Trimethoxy(pentafluorophenyl)silane is a flammable and reactive chemical and poses a fire and explosion hazard . It can cause skin irritation, serious eye irritation, and may affect the kidneys . It is recommended to prevent generation of vapor or mist, keep away from flames and hot surfaces, and use explosion-proof equipment .

Propriétés

IUPAC Name |

trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFHTZIRHGKTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382186 | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethoxy(pentafluorophenyl)silane | |

CAS RN |

223668-64-2 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)